molecular formula C13H17Cl2NO2 B13090359 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride

1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B13090359
M. Wt: 290.18 g/mol
InChI Key: RAUITNSZWFWJMM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H16ClNO2.ClH/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17;/h3-6,11H,1-2,7-9H2,(H,16,17);1H

InChI Key

RAUITNSZWFWJMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)O.Cl

Origin of Product

United States

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